



Application Notes and Protocols: 15-OH Tafluprost as a Research Tool in Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	15-OH Tafluprost	
Cat. No.:	B15570769	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is a major risk factor, and its reduction is the primary goal of current treatments. Prostaglandin $F2\alpha$ (PGF2 α) analogs are first-line therapies for open-angle glaucoma due to their potent IOP-lowering effects.

Tafluprost is a unique PGF2α analog where the C-15 hydroxyl group is replaced by two fluorine atoms. This modification makes it resistant to inactivation by 15-hydroxyprostaglandin dehydrogenase. Tafluprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active metabolite, Tafluprost acid (AFP-172). It is this active form, not **15-OH Tafluprost**, that is the focus of research. Tafluprost acid is a highly potent and selective agonist for the prostaglandin F (FP) receptor. Its primary mechanism of action is to increase the uveoscleral outflow of aqueous humor, thereby reducing IOP.[1][2] There is also evidence suggesting it may enhance trabecular outflow and improve ocular blood flow.[2][3]

This document provides detailed application notes and experimental protocols for utilizing Tafluprost acid as a research tool in the study of glaucoma and the development of novel antiglaucoma agents.

Mechanism of Action



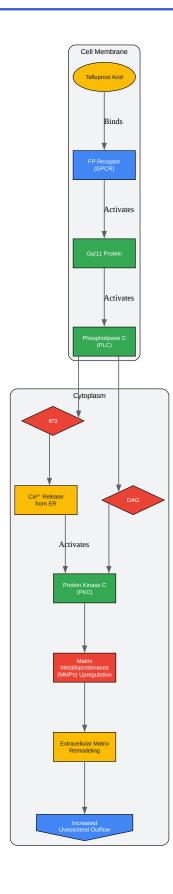




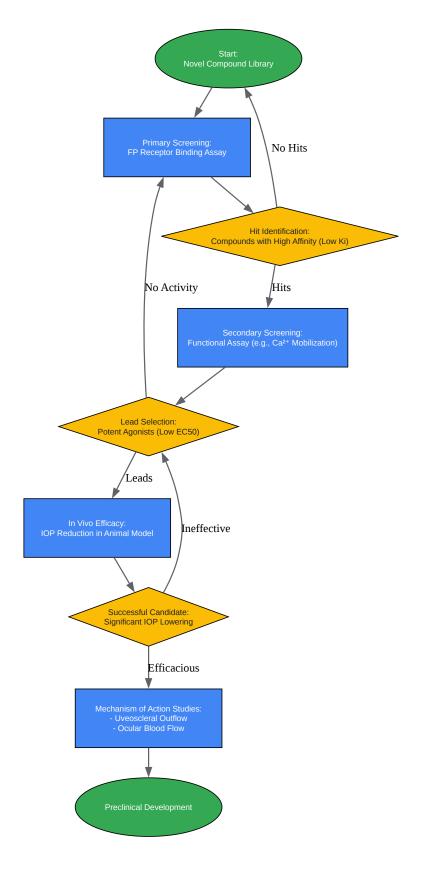
Tafluprost acid exerts its effects primarily through the activation of the prostanoid FP receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by Tafluprost acid binding to the FP receptor in ciliary muscle cells leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which in turn increases the uveoscleral outflow of aqueous humor.[2][4]

Signaling Pathway Diagram









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- To cite this document: BenchChem. [Application Notes and Protocols: 15-OH Tafluprost as a Research Tool in Glaucoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570769#15-oh-tafluprost-as-a-research-tool-in-glaucoma]

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